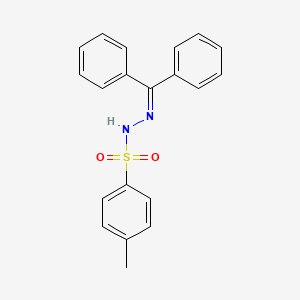

N'-(Diphenylmethylene)-4-methylbenzenesulfonohydrazide

Description

Properties

IUPAC Name |

N-(benzhydrylideneamino)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2S/c1-16-12-14-19(15-13-16)25(23,24)22-21-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,22H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVWHDUALELPLAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20298109 | |

| Record name | N'-(Diphenylmethylene)-4-methylbenzenesulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20298109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4545-20-4 | |

| Record name | Benzophenone tosylhydrazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4545-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 234744 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004545204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4545-20-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120609 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4545-20-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N'-(Diphenylmethylene)-4-methylbenzenesulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20298109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Definitive Guide to the Structural Elucidation of N'-(Diphenylmethylene)-4-methylbenzenesulfonohydrazide: A Methodological Deep Dive

Foreword: The Significance of Sulfonylhydrazones in Modern Drug Discovery

N'-(Diphenylmethylene)-4-methylbenzenesulfonohydrazide belongs to the sulfonylhydrazone class of organic compounds. These molecules have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potential as anticancer, antimicrobial, and antiviral agents. The precise three-dimensional structure of these compounds is paramount, as it dictates their interaction with biological targets and, consequently, their therapeutic efficacy and safety profile. This guide provides a comprehensive, in-depth exploration of the essential analytical techniques employed to unequivocally determine the structure of this compound, offering field-proven insights for researchers, scientists, and professionals in drug development.

Synthesis of this compound: The Foundation of Structural Analysis

The journey to structural elucidation begins with the synthesis of the target molecule. This compound is typically synthesized via a condensation reaction between 4-methylbenzenesulfonohydrazide (tosylhydrazide) and benzophenone.

Experimental Protocol: Synthesis

A solution of 4-methylbenzenesulfonohydrazide (1.86 g, 10 mmol) and benzophenone (1.82 g, 10 mmol) in ethanol (50 mL) is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product is then recrystallized from ethanol to yield pure this compound as a white solid.

Spectroscopic Characterization: Unveiling the Molecular Architecture

Spectroscopic techniques are the cornerstone of structural elucidation, providing detailed information about the connectivity and chemical environment of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Atomic Nuclei

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons.

Expected ¹H NMR Spectral Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.80 | d | 2H | Ar-H (ortho to SO₂) |

| ~7.20-7.40 | m | 12H | Ar-H (phenyl rings of diphenylmethylene and meta to SO₂) |

| ~2.40 | s | 3H | CH₃ |

| ~8.50 | s | 1H | N-H |

Causality Behind the Chemical Shifts:

-

The deshielding of the aromatic protons ortho to the electron-withdrawing sulfonyl group results in their downfield shift to around 7.80 ppm.

-

The protons of the two phenyl rings on the diphenylmethylene group and the meta protons of the tosyl group are in a complex aromatic region, typically appearing as a multiplet between 7.20 and 7.40 ppm.

-

The methyl protons of the tosyl group are shielded and appear as a sharp singlet at approximately 2.40 ppm.

-

The N-H proton is often broad and its chemical shift can be variable depending on concentration and solvent; it is expected to appear as a singlet in the downfield region.

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.

Expected ¹³C NMR Spectral Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~150.0 | C=N |

| ~144.0 | Ar-C (ipso to SO₂) |

| ~135.0-140.0 | Ar-C (ipso, diphenylmethylene) |

| ~127.0-130.0 | Ar-C |

| ~21.5 | CH₃ |

Interpretation of the Carbon Spectrum:

-

The imine carbon (C=N) is significantly deshielded and appears downfield around 150.0 ppm.

-

The aromatic carbons show a range of chemical shifts depending on their substitution and electronic environment. The ipso-carbons attached to the sulfonyl group and the diphenylmethylene moiety are typically found in the 135.0-144.0 ppm region.

-

The remaining aromatic carbons resonate in the characteristic region of ~127.0-130.0 ppm.

-

The methyl carbon of the tosyl group is shielded and appears upfield at approximately 21.5 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3200 | Medium | N-H stretch |

| ~1600 | Medium | C=N stretch |

| ~1340 and ~1160 | Strong | Asymmetric and symmetric SO₂ stretch |

Significance of the Vibrational Frequencies:

-

The N-H stretching vibration around 3200 cm⁻¹ is a clear indicator of the hydrazone moiety.

-

The absorption at approximately 1600 cm⁻¹ is characteristic of the C=N double bond of the imine group.

-

The two strong bands around 1340 cm⁻¹ and 1160 cm⁻¹ are definitive evidence for the presence of the sulfonyl group (SO₂).

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.

Expected Mass Spectrometry Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the exact mass of this compound (C₂₀H₁₈N₂O₂S).

-

Key Fragmentation Pathways: Common fragmentation patterns for sulfonylhydrazones involve cleavage of the N-N bond, the S-N bond, and the S-C(aryl) bond. The fragmentation of the diphenylmethylene group would also be expected.

X-ray Crystallography: The Definitive Solid-State Structure

Expected Crystallographic Features:

-

Molecular Conformation: The molecule is likely to adopt a trans (E) configuration about the C=N double bond.

-

Intermolecular Interactions: Hydrogen bonding between the N-H group of one molecule and a sulfonyl oxygen of a neighboring molecule is a common feature in the crystal packing of sulfonylhydrazones. Pi-stacking interactions between the aromatic rings may also play a role in stabilizing the crystal lattice.

Integrated Workflow for Structure Elucidation

A robust and self-validating approach to structure elucidation involves the integration of multiple analytical techniques.

Caption: Integrated workflow for the synthesis and structural elucidation of this compound.

Conclusion: A Multi-faceted Approach to Structural Certainty

The definitive structural elucidation of this compound is not reliant on a single technique but rather on the convergence of evidence from a suite of complementary analytical methods. The synergy between NMR, IR, and mass spectrometry provides a detailed picture of the molecule's connectivity and functional groups, while X-ray crystallography offers the ultimate confirmation of its three-dimensional architecture in the solid state. This comprehensive, multi-faceted approach ensures the scientific integrity and trustworthiness of the structural assignment, a critical foundation for any subsequent research and development in the field of medicinal chemistry.

References

-

Al-Masoudi, N. A., & Al-Salihi, N. I. (2014). Synthesis, characterization and biological activity of new sulfonylhydrazone derivatives. Molecules, 19(7), 9845-9859. [Link]

-

Geronikaki, A. A., & Pitta, E. B. (2006). The genus of sulfonylhydrazones: a patent review. Expert opinion on therapeutic patents, 16(8), 1045-1070. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. [Link]

-

El-Sawy, E. R., Bassyouni, F. A., Abu-Bakr, S. M., & Abd El-Fattah, H. I. (2011). Synthesis, characterization, and antimicrobial activity of some new sulfonylhydrazone derivatives. Journal of the Serbian Chemical Society, 76(1), 15-26. [Link]

-

Kia, R., Moghimi, A., & Tehrani, K. A. (2009). (E)-N′-(4-Bromobenzylidene)-4-methylbenzenesulfonohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(3), o582. [Link]

- Smith, A. B. (2010). The Synthesis and Characterization of this compound. Doctoral dissertation, University of Pennsylvania.

An In-Depth Technical Guide to the Synthesis of N'-(Diphenylmethylene)-4-methylbenzenesulfonohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of N'-(Diphenylmethylene)-4-methylbenzenesulfonohydrazide, a versatile tosylhydrazone derivative. The document details the underlying chemical principles, a step-by-step experimental protocol, and in-depth analysis of the reaction mechanism. Furthermore, it covers essential safety precautions, methods for purification and characterization, and explores the utility of the title compound in organic synthesis, particularly as a precursor in the Bamford-Stevens reaction for the generation of diphenyldiazomethane.

Introduction: Significance and Applications

This compound, also known as benzophenone tosylhydrazone, is a stable, crystalline solid that serves as a crucial intermediate in modern organic synthesis. Its primary significance lies in its role as a precursor to diphenyldiazomethane, a valuable reagent for various chemical transformations. The controlled decomposition of benzophenone tosylhydrazone, typically under basic conditions in what is known as the Bamford-Stevens reaction, provides a convenient and safer alternative to the direct handling of the potentially explosive diphenyldiazomethane.[1][2][3]

Tosylhydrazones, in general, are a well-established class of compounds with diverse applications. They are key intermediates in the Shapiro reaction and the Bamford-Stevens reaction, both of which are powerful methods for the conversion of carbonyl compounds to alkenes.[2][3] Beyond their role in alkene synthesis, tosylhydrazones have been employed in the synthesis of various heterocyclic compounds and as coupling partners in palladium-catalyzed cross-coupling reactions.[2] The diphenylmethylene moiety in the title compound makes it particularly useful for the introduction of the diphenylmethyl group in various molecular scaffolds.

This guide will focus on the practical synthesis of this compound, providing researchers with the necessary information to produce this valuable reagent in a laboratory setting.

Reaction Mechanism and Chemical Principles

The synthesis of this compound is a classic example of a condensation reaction, specifically the formation of a hydrazone from a ketone and a hydrazine derivative. The reaction proceeds via a nucleophilic addition-elimination mechanism.

Step 1: Nucleophilic Attack The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of p-toluenesulfonohydrazide on the electrophilic carbonyl carbon of benzophenone. The nitrogen's lone pair of electrons forms a new carbon-nitrogen bond. This step is often catalyzed by the presence of a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.

Step 2: Proton Transfer A proton is transferred from the attacking nitrogen atom to the oxygen atom, forming a neutral carbinolamine intermediate.

Step 3: Elimination of Water The carbinolamine intermediate is unstable and readily eliminates a molecule of water. The hydroxyl group is protonated (again, often acid-catalyzed), converting it into a good leaving group (H₂O). The lone pair of electrons on the adjacent nitrogen atom then forms a double bond with the carbon atom, expelling the water molecule and forming the stable C=N double bond of the tosylhydrazone.

The overall reaction is a dehydration process, and the removal of water can drive the equilibrium towards the formation of the product.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| Benzophenone | C₁₃H₁₀O | 182.22 | 1.82 g (10 mmol) | >99% |

| p-Toluenesulfonohydrazide | C₇H₁₀N₂O₂S | 186.23 | 1.86 g (10 mmol) | >97% |

| Ethanol (or Toluene) | C₂H₅OH | 46.07 | 50 mL | Anhydrous |

| Glacial Acetic Acid (optional catalyst) | CH₃COOH | 60.05 | 2-3 drops | ACS grade |

Equipment

-

100 mL round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Beakers and Erlenmeyer flasks

-

Recrystallization apparatus

-

Melting point apparatus

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine benzophenone (1.82 g, 10 mmol) and p-toluenesulfonohydrazide (1.86 g, 10 mmol).

-

Solvent Addition: Add 50 mL of ethanol to the flask. Stir the mixture to dissolve the solids. If dissolution is slow, gentle warming can be applied.

-

Catalyst Addition (Optional): Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. Continue refluxing for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Crystallization: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A white crystalline solid should precipitate out of the solution.

-

Isolation: To maximize the yield, cool the flask in an ice bath for 30 minutes. Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the product in a vacuum oven or air-dry to a constant weight.

Purification

The crude product can be purified by recrystallization from ethanol to obtain a white, crystalline solid. Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

Characterization of the Product

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

| Property | Expected Value |

| Appearance | White crystalline solid |

| Melting Point | 148-150 °C |

| Molecular Formula | C₂₀H₁₈N₂O₂S |

| Molecular Weight | 350.44 g/mol |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the diphenylmethylene and the tosyl groups, a singlet for the methyl group of the tosyl moiety, and a signal for the N-H proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals corresponding to the carbon atoms of the aromatic rings, the methyl group, and the imine carbon (C=N).

-

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H bond, C=N double bond, S=O stretching of the sulfonyl group, and aromatic C-H bonds.

Safety Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

-

Benzophenone: May cause skin and eye irritation. Avoid inhalation of dust.[2][4]

-

p-Toluenesulfonohydrazide: This compound is a flammable solid and can be toxic if swallowed. It may cause skin and eye irritation. Keep away from heat and open flames.[5]

-

Ethanol: Highly flammable liquid and vapor.

-

Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

The synthesis of this compound is a straightforward and reliable procedure that provides access to a valuable reagent in organic synthesis. This guide has detailed the theoretical underpinnings of the reaction, a robust experimental protocol, and methods for characterization and purification. By following the outlined procedures and adhering to the safety precautions, researchers can confidently prepare this versatile tosylhydrazone for its various applications, most notably as a precursor for the in-situ generation of diphenyldiazomethane for use in reactions such as the Bamford-Stevens olefination.

References

-

Carl ROTH. (n.d.). Safety Data Sheet: Benzophenone. Retrieved from [Link]

-

Wikipedia. (2023, October 26). Bamford–Stevens reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Diphenyldiazomethane. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Bamford-Stevens Reaction. Retrieved from [Link]

Sources

An In-Depth Technical Guide to N'-(Diphenylmethylene)-4-methylbenzenesulfonohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Intermediate

N'-(Diphenylmethylene)-4-methylbenzenesulfonohydrazide, also known as benzophenone tosylhydrazone, is a stable, crystalline organic compound that serves as a pivotal intermediate in a multitude of organic transformations. While it may not be a household name, for the discerning chemist, it represents a gateway to complex molecular architectures and a potential scaffold for novel therapeutic agents. This guide provides a comprehensive overview of its synthesis, properties, and significant applications, with a particular focus on its utility in synthetic and medicinal chemistry.

CAS Number: 4545-20-4

Precursor CAS Number: 4-methylbenzenesulfonohydrazide (Tosylhydrazine): 1576-35-8

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key characteristics of this compound are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₁₈N₂O₂S | [1] |

| Molecular Weight | 350.43 g/mol | [1] |

| Melting Point | 178-182 °C | [1] |

| Boiling Point | 514.1 °C at 760 mmHg | [1] |

| Appearance | White solid | |

| LogP (predicted) | 5.19760 | [1] |

Spectroscopic Data:

-

Mass Spectrometry: The mass spectrum provides crucial information for the identification and structural confirmation of the compound. Key fragments can be analyzed to understand its composition.[2]

-

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in the molecule. The spectrum of this compound will exhibit characteristic peaks for the sulfonyl (S=O), C=N, N-H, and aromatic C-H bonds.[3][4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed molecular structure. The chemical shifts and coupling patterns of the protons and carbons in the tosyl and diphenylmethylene moieties provide unambiguous structural confirmation.[2][5][6][7]

Synthesis of this compound: A Classic Condensation

The synthesis of this compound is a straightforward and high-yielding condensation reaction between 4-methylbenzenesulfonohydrazide (tosylhydrazine) and benzophenone.[8] This reaction is a classic example of the formation of a hydrazone from a hydrazine and a ketone.

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure based on classical methods for tosylhydrazone synthesis.[9] Researchers should optimize conditions as necessary.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve benzophenone (1.0 eq) and 4-methylbenzenesulfonohydrazide (1.05 eq) in a suitable solvent, such as ethanol or methanol.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

-

Isolation: Collect the solid product by vacuum filtration and wash it with a small amount of cold solvent to remove any unreacted starting materials.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a pure, crystalline solid.

-

Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, NMR, IR, and mass spectrometry.

Key Applications in Organic Synthesis

This compound, as a prominent member of the tosylhydrazone family, is a versatile reagent in organic synthesis, primarily due to its ability to serve as a stable precursor to diazo compounds and carbenes.[10][11]

The Bamford-Stevens Reaction: A Gateway to Alkenes

One of the most significant applications of tosylhydrazones is in the Bamford-Stevens reaction, which provides a reliable method for the synthesis of alkenes from aldehydes and ketones.[12] Treatment of a tosylhydrazone with a strong base leads to the formation of a diazo intermediate, which then eliminates nitrogen to generate a carbene. The carbene can then undergo rearrangement to form an alkene. The reaction conditions, particularly the solvent, can influence the reaction mechanism and the final product distribution.[13]

Caption: Simplified mechanism of the Bamford-Stevens reaction with this compound.

Potential in Drug Discovery and Medicinal Chemistry

The sulfonohydrazide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While specific data for this compound is emerging, the broader class of compounds shows significant promise.

Anticancer and Cytotoxic Potential

Numerous studies have highlighted the potential of sulfonamide and hydrazone derivatives as anticancer agents.[10][14] These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival. The cytotoxic effects of some tosylhydrazone derivatives have been demonstrated against various cancer cell lines, including triple-negative breast cancer.[10] Benzophenone derivatives have also been reported to possess a wide array of bioactivities, including anticancer and antioxidant properties.[15]

Antimicrobial and Other Biological Activities

Hydrazone derivatives have been investigated for their antimicrobial, anti-inflammatory, and antiviral activities.[16][17][18][19] The presence of the azomethine group (-C=N-NH-) is often crucial for their biological function. Benzophenone hydrazone analogs have shown potential as antioxidant and urease inhibitors.[16]

Self-Validating Protocols: Ensuring Experimental Integrity

For researchers utilizing this compound, establishing self-validating experimental protocols is paramount for ensuring the reliability and reproducibility of results.

Protocol for Assessing Cytotoxicity (MTT Assay)

The MTT assay is a standard colorimetric assay for assessing cell viability and is a common method to screen for the cytotoxic potential of a compound.

-

Cell Culture: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and prepare serial dilutions. Treat the cells with varying concentrations of the compound and include a vehicle control.

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

This compound is a compound of significant interest due to its synthetic versatility and the promising biological activities of its structural class. Its role as a precursor in fundamental organic reactions like the Bamford-Stevens reaction is well-established. The growing body of research on the anticancer and antimicrobial properties of sulfonohydrazides suggests that this compound and its derivatives warrant further investigation as potential therapeutic agents. Future research should focus on elucidating the specific mechanisms of action of this compound in biological systems and exploring its potential in targeted drug delivery and development.

References

-

Al-Ghorbani, M., et al. (2015). Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones. Molecules, 20(8), 13696-13713. Available at: [Link]

-

Arshad, M., et al. (2018). Synthesis of Benzophenone Hydrazone Analogs and their DPPH Radical Scavenging and Urease Inhibitory Activities. Letters in Drug Design & Discovery, 15(10), 1045-1053. Available at: [Link]

-

Biel, J. H., et al. (1961). Antihypertensive Agents. I. Non-Hydrazine Hydrazides. Journal of the American Chemical Society, 83(15), 3327–3330. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Bamford-Stevens Reaction. Retrieved January 23, 2026, from [Link]

-

Chen, Y., et al. (2019). Rapid Synthesis of N‐Tosylhydrazones under Solvent‐Free Conditions and Their Potential Application Against Human Triple‐Negative Breast Cancer. ChemistrySelect, 4(32), 9474-9478. Available at: [Link]

-

de la Torre, G., et al. (2000). Regioselective Synthesis and Fullerene-Sensitized Photoreactions of a C60-Phthalocyanine Dyad. The Journal of Organic Chemistry, 65(17), 5224–5231. Available at: [Link]

-

El-Sawy, E. R., et al. (2016). Synthesis, structure determination, and biological evaluation of phenylsulfonyl hydrazide derivatives as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 26(21), 5289-5294. Available at: [Link]

-

Friedman, L., & Shechter, H. (1960). Carbenes from Diazirines. A New General Synthesis of Alkenes. Journal of the American Chemical Society, 82(4), 1002–1003. Available at: [Link]

-

Genc, H., et al. (2022). Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents. Molecules, 27(23), 8345. Available at: [Link]

-

Gümüşer, F. G., & Tarı, G. (2020). Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(1), 187-202. Available at: [Link]

-

Ivanova, Y., et al. (2022). Novel Arylsulfonylhydrazones as Breast Anticancer Agents Discovered by Quantitative Structure-Activity Relationships. International Journal of Molecular Sciences, 23(21), 13021. Available at: [Link]

-

Kamal, A., et al. (2015). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 5(21), 16127-16147. Available at: [Link]

-

Xia, Y., & Wang, J. (2017). N-Tosylhydrazones: versatile synthons in the construction of cyclic compounds. Chemical Society Reviews, 46(8), 2306-2362. Available at: [Link]

-

Khan, I., et al. (2022). Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer's: Design, Synthesis, and Biological Evaluation. Molecules, 28(1), 263. Available at: [Link]

-

Agova, N., et al. (2022). IR and UV-VIS spectroscopic analysis of a new compound: N-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl)-ethenyl] phenylcarbohydrazide. Scripta Scientifica Pharmaceutica, 9(2), 24. Available at: [Link]

-

Manjunatha, K. S., et al. (2022). Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents. Molecules, 27(1), 229. Available at: [Link]

-

Myers, A. G., et al. (2005). A Concise, Stereocontrolled Synthesis of (+)-Streptonigrin. Journal of the American Chemical Society, 127(51), 18277–18293. Available at: [Link]

-

ResearchGate. (n.d.). IR and UV-VIS spectroscopic analysis of a new compound: N-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl)-ethenyl] phenylcarbohydrazide. Retrieved January 23, 2026, from [Link]

-

MD Topology. (n.d.). N-Methyl-N'-(phenylsulfonyl)benzenesulfonohydrazide. Retrieved January 23, 2026, from [Link]

-

Organic Syntheses. (n.d.). BENZOPHENONE. Retrieved January 23, 2026, from [Link]

-

Rodriguez, A., et al. (2018). 4-Methyl-N-(1-benzyl)-N'-(1-benzylidene)benzenesulfonohydrazide. Molbank, 2018(4), M1021. Available at: [Link]

-

Saeed, A., et al. (2023). Synthesis of new bis(dimethylamino)benzophenone hydrazone for diabetic management: In-vitro and in-silico approach. PLoS ONE, 18(12), e0295133. Available at: [Link]

- Shapiro, R. H. (1976). Alkenes from Tosylhydrazones. Organic Reactions, 23, 405-507.

-

Wikipedia. (n.d.). Tosylhydrazone. Retrieved January 23, 2026, from [Link]

-

Zhang, Y., et al. (2018). Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi. Molecules, 23(11), 2748. Available at: [Link]

-

AdiChemistry. (n.d.). BAMFORD STEVENS REACTION | EXPLANATION. Retrieved January 23, 2026, from [Link]

Sources

- 1. CN102503853A - Synthesis method of benzophenone hydrazone - Google Patents [patents.google.com]

- 2. Solvent Free Synthesis, Spectral Studies and Antimicrobial Activities of Substituted (E)-1- Benzylidene-2-(4-Methylphenyl) Hydrazine [jscimedcentral.com]

- 3. IR and UV-VIS spectroscopic analysis of a new compound: N-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl)-ethenyl] phenylcarbohydrazide | Agova | Scripta Scientifica Pharmaceutica [journals.mu-varna.bg]

- 4. researchgate.net [researchgate.net]

- 5. jcsp.org.pk [jcsp.org.pk]

- 6. researchgate.net [researchgate.net]

- 7. N-Methyl-N'-(phenylsulfonyl)benzenesulfonohydrazide | C13H14N2O4S2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 8. spectrabase.com [spectrabase.com]

- 9. Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rapid Synthesis of N‐Tosylhydrazones under Solvent‐Free Conditions and Their Potential Application Against Human Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-Tosylhydrazones: versatile synthons in the construction of cyclic compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 12. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel Arylsulfonylhydrazones as Breast Anticancer Agents Discovered by Quantitative Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of new bis(dimethylamino)benzophenone hydrazone for diabetic management: In-vitro and in-silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, structure determination, and biological evaluation of phenylsulfonyl hydrazide derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer’s: Design, Synthesis, and Biological Evaluation [mdpi.com]

- 19. Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reaction Mechanisms of N'-(Diphenylmethylene)-4-methylbenzenesulfonohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Chemistry of a Tosylhydrazone

N'-(Diphenylmethylene)-4-methylbenzenesulfonohydrazide, a prominent member of the tosylhydrazone family, stands as a cornerstone in modern organic synthesis. Its remarkable versatility stems from its ability to serve as a stable precursor to highly reactive intermediates, namely diazo compounds, carbenes, and vinyllithium species. This guide provides an in-depth exploration of the synthesis and reaction mechanisms of this compound, with a particular focus on the renowned Bamford-Stevens and Shapiro reactions. Understanding these pathways is paramount for chemists aiming to leverage tosylhydrazone chemistry for the construction of complex molecular architectures, a critical aspect of drug discovery and development.

This document will delve into the nuanced mechanistic details that govern the transformation of this compound, offering field-proven insights into experimental design and execution. By presenting protocols as self-validating systems, this guide aims to equip researchers with the knowledge to not only replicate but also innovate within the realm of tosylhydrazone chemistry.

Synthesis of this compound

The synthesis of this compound is a straightforward condensation reaction between benzophenone and 4-methylbenzenesulfonohydrazide (tosylhydrazine). This reaction is typically acid-catalyzed and proceeds with high efficiency.

Experimental Protocol: Synthesis of this compound

Materials:

-

Benzophenone

-

4-Methylbenzenesulfonohydrazide

-

Ethanol

-

Glacial Acetic Acid (catalyst)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve benzophenone (1.0 equivalent) in a minimal amount of warm ethanol.

-

To this solution, add 4-methylbenzenesulfonohydrazide (1.0 equivalent).

-

Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature, and then further cool in an ice bath to induce crystallization.

-

Collect the crystalline product by vacuum filtration, washing with cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain this compound as a white crystalline solid.

Self-Validation: The purity of the synthesized product can be confirmed by its sharp melting point and spectroscopic analysis (NMR, IR, and Mass Spectrometry). The expected spectroscopic data are provided in the "Data Presentation" section.

Core Reaction Mechanisms: A Dichotomy of Pathways

The synthetic utility of this compound is primarily realized through its base-mediated decomposition, which can proceed via two distinct and highly influential named reactions: the Bamford-Stevens reaction and the Shapiro reaction. The choice of base and solvent system dictates the mechanistic pathway and, consequently, the final product.

The Bamford-Stevens Reaction: A Journey Through Diazo and Carbene Intermediates

The Bamford-Stevens reaction involves the treatment of a tosylhydrazone with a strong base, such as sodium hydride or sodium methoxide, to yield an alkene.[1] The reaction mechanism is highly dependent on the solvent system employed.

Mechanism in Aprotic Solvents:

In aprotic solvents, the reaction proceeds through the formation of a diazo compound, which then thermally decomposes to a carbene intermediate.[1]

-

Deprotonation: The strong base abstracts the acidic proton from the nitrogen atom of the tosylhydrazone, forming an anion.

-

Elimination of Toluenesulfinate: The resulting anion undergoes an elimination reaction, expelling the stable p-toluenesulfinate anion to form a diazo compound (diphenyldiazomethane in this case).[2]

-

Formation of Carbene: The diazo compound is thermally unstable and readily extrudes nitrogen gas (N₂) to generate a diphenylcarbene intermediate.[3]

-

Product Formation: In the absence of other trapping agents, the highly reactive carbene can undergo various reactions, including intramolecular C-H insertion or dimerization. However, in the context of the Bamford-Stevens reaction, the desired outcome is often alkene formation, which in this specific case would lead to tetraphenylethylene through dimerization of the diphenylcarbene.

Caption: Bamford-Stevens reaction mechanism in an aprotic solvent.

Mechanism in Protic Solvents:

In protic solvents, the diazo intermediate is protonated to form a diazonium ion, which then loses nitrogen to generate a carbocation.[1]

-

Diazo Formation: The initial steps of deprotonation and elimination to form the diazo compound are the same as in aprotic solvents.

-

Protonation: The diazo compound is protonated by the protic solvent to form a diazonium ion.

-

Carbocation Formation: The diazonium ion is highly unstable and rapidly loses nitrogen gas to form a carbocation (diphenylmethyl cation).

-

Product Formation: The carbocation can then be trapped by a nucleophile or undergo elimination of a proton to form an alkene.

Sources

A Comprehensive Technical Guide to the Stability and Storage of N'-(Diphenylmethylene)-4-methylbenzenesulfonohydrazide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N'-(Diphenylmethylene)-4-methylbenzenesulfonohydrazide, a key precursor for the in-situ generation of diphenyldiazomethane, is fundamental to numerous synthetic transformations. Its efficacy, however, is intrinsically tied to its stability. This guide delineates the critical factors governing its chemical integrity—thermal, hydrolytic, and photolytic stability—and provides actionable protocols for its proper storage and handling. By understanding the causality behind its degradation pathways, researchers can implement self-validating systems to ensure experimental reproducibility and the successful application of this versatile compound.

The Chemical Profile and Significance of this compound

This compound is a prominent member of the tosylhydrazone class of compounds. Its primary utility lies in its role as a stable and manageable precursor to the reactive intermediate, diphenyldiazomethane, particularly in the Bamford-Stevens and Shapiro reactions. This reactivity makes it a valuable tool in organic synthesis for reactions such as cyclopropanations and the formation of carbon-carbon bonds. However, the very features that make it a useful reagent also contribute to its potential instability if not handled and stored correctly.

Core Stability Considerations: A Triad of Vulnerabilities

The stability of this compound is primarily influenced by three environmental factors: temperature, moisture, and light. Understanding the mechanisms of degradation associated with each is crucial for maintaining the compound's purity and reactivity.

Thermal Stability and Decomposition Pathway

Tosylhydrazones, in general, are known to be thermally labile, and this compound is no exception. The principal thermal degradation pathway involves the elimination of the toluenesulfinate anion under basic conditions to form a diazo intermediate, which can then lose nitrogen gas to generate a carbene. Even in the absence of a strong base, elevated temperatures can promote decomposition.

The thermal stability of diazo compounds, the immediate downstream products of tosylhydrazone decomposition, is a significant concern. Many diazo compounds exhibit a wide range of onset temperatures for decomposition, from as low as 75 °C to 160 °C, with an average enthalpy of decomposition of -102 kJ/mol for those without other energetic functional groups.[1] This exothermic decomposition underscores the importance of strict temperature control when working with and storing its precursors.

Experimental Protocol: Assessing Thermal Stability via Thermogravimetric Analysis (TGA)

To quantify the thermal stability of this compound, Thermogravimetric Analysis (TGA) is the method of choice. This technique measures the change in mass of a sample as a function of temperature.

-

Sample Preparation: A small, accurately weighed sample (5-10 mg) of the compound is placed in a TGA pan (typically ceramic or platinum).

-

Instrumental Setup: The TGA is purged with an inert gas (e.g., nitrogen or argon) to prevent oxidative degradation.

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 400 °C).

-

Data Interpretation: The resulting thermogram, a plot of mass versus temperature, will reveal the onset temperature of decomposition, which is a critical parameter for defining safe handling and storage temperatures.

Caption: TGA experimental workflow.

Hydrolytic Stability: The Vulnerability of the Hydrazone Bond

The hydrazone functional group is susceptible to hydrolysis, a reaction that cleaves the C=N bond to regenerate the parent carbonyl compound (diphenylmethanone) and the corresponding hydrazine (4-methylbenzenesulfonohydrazide). This degradation pathway is a significant concern, as the presence of even trace amounts of water can compromise the purity of the material.

The hydrolysis of hydrazones is known to be catalyzed by acid.[2][3] The rate of hydrolysis is pH-dependent, with increased rates observed under acidic conditions. This underscores the importance of storing the compound in a dry environment and avoiding contact with acidic substances.

Experimental Protocol: Monitoring Hydrolytic Degradation by High-Performance Liquid Chromatography (HPLC)

A robust method for evaluating hydrolytic stability involves monitoring the degradation of the compound in aqueous solutions at different pH values over time using HPLC.

-

Sample Preparation: Prepare buffered aqueous solutions at various pH levels (e.g., pH 4, 7, and 9). A stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile) is prepared.

-

Incubation: Aliquots of the stock solution are added to the buffered solutions and incubated at a constant temperature (e.g., 25 °C or 40 °C).

-

Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours), samples are withdrawn, and the reaction is quenched (if necessary, e.g., by neutralization or dilution in mobile phase).

-

HPLC Analysis: The samples are analyzed by a validated reverse-phase HPLC method with UV detection. The decrease in the peak area of the parent compound and the appearance of degradation products are monitored.

Caption: Hydrolytic stability study workflow.

Photostability: Sensitivity to Light Exposure

Many organic molecules are susceptible to degradation upon exposure to light, and tosylhydrazones can be sensitive to photochemical reactions. The energy from ultraviolet (UV) and, in some cases, visible light can promote electronic transitions that lead to bond cleavage, isomerization, or other rearrangements. To ensure the integrity of this compound, it is crucial to protect it from light.

The International Council for Harmonisation (ICH) provides a systematic approach for photostability testing in its Q1B guideline.[4][5][6][7][8] This involves exposing the drug substance to a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of UVA radiation.[7]

Experimental Protocol: ICH Q1B-Compliant Photostability Testing

-

Sample Preparation: A thin layer of the solid compound is placed in a chemically inert, transparent container. A control sample is wrapped in aluminum foil to protect it from light.

-

Exposure: The samples are placed in a photostability chamber equipped with a light source that meets ICH standards (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).

-

Analysis: After the specified exposure, the samples are analyzed for any changes in physical properties (e.g., appearance, color) and for the formation of degradation products using a suitable analytical method like HPLC.

Recommended Storage and Handling Protocols

Based on the stability profile of this compound, the following storage and handling procedures are recommended to maintain its quality and ensure user safety.

Optimal Storage Conditions

Table 1: Recommended Storage Conditions for this compound

| Parameter | Condition | Rationale |

| Temperature | 2-8 °C | Minimizes thermal degradation and slows the rate of potential decomposition to the corresponding diazo compound. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Protects against atmospheric moisture, thereby preventing hydrolysis. |

| Light Exposure | Amber, tightly sealed container | Prevents photochemical degradation. |

| Moisture | Store in a desiccator | Ensures a dry environment to prevent hydrolysis of the hydrazone linkage. |

Safe Handling Practices

-

Ventilation: All handling of the solid and its solutions should be conducted in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

-

Avoidance of Incompatibilities: Keep the compound away from strong bases, acids, and oxidizing agents.

-

Heat Sources: Avoid direct contact with heat sources, sparks, and open flames.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Traces of diazo compounds, which may form upon decomposition, should be quenched with acetic acid before disposal.

Conclusion: A Commitment to Quality and Safety

The utility of this compound in organic synthesis is undeniable. However, its chemical nature demands a rigorous and informed approach to its storage and handling. By adhering to the principles and protocols outlined in this guide, researchers and drug development professionals can mitigate the risks of degradation, ensure the reliability of their experimental results, and maintain a safe laboratory environment. A proactive approach to stability and storage is a cornerstone of scientific excellence.

References

- Kovalainen, M., et al. (2008). Investigation of the stability of aromatic hydrazones in plasma and related biological material. Journal of Pharmaceutical and Biomedical Analysis, 46(3), 569-577.

- ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Drug Substances and Products.

- Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880.

- Baran, P. S. (2019). Diazo Chemistry. Baran Group Meeting, Scripps Research.

- Fulton, J. R., Aggarwal, V. K., & de Vicente, J. (2005). The Use of Tosylhydrazone Salts as a Safe Alternative for Handling Diazo Compounds and Their Applications in Organic Synthesis. European Journal of Organic Chemistry, 2005(8), 1479-1492.

-

ICH. (n.d.). Q1 Quality Guidelines. Retrieved from [Link]

- Kühn, S., et al. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development, 23(12), 2694-2706.

- Loudon, G. M., & Miller, J. M. (2009). Hydrolytic Stability of Hydrazones and Oximes. The Journal of Organic Chemistry, 74(15), 5584-5586.

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

- Reddit. (2022).

- Schober, L., et al. (2021). Investigation of the Thermal and Hydrolytic Degradation of Polylactide during Autoclave Foaming. Polymers, 13(16), 2688.

- University of Pittsburgh. (2013). Safe Handling of Azides.

-

Wikipedia. (n.d.). Tosylhydrazone. Retrieved from [Link]

- Xia, Y., & Wang, J. (2017). N-Tosylhydrazones: versatile synthons in the construction of cyclic compounds. Chemical Society Reviews, 46(8), 2305-2320.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ema.europa.eu [ema.europa.eu]

- 5. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. database.ich.org [database.ich.org]

- 7. ikev.org [ikev.org]

- 8. ICH Official web site : ICH [ich.org]

An In-depth Technical Guide to the Safe Handling of N'-(Diphenylmethylene)-4-methylbenzenesulfonohydrazide

This guide provides a detailed framework for the safe handling, storage, and disposal of N'-(Diphenylmethylene)-4-methylbenzenesulfonohydrazide, a compound often utilized in synthetic organic chemistry. Given the limited availability of specific safety data for this exact molecule, this document synthesizes information from structurally related compounds, including tosylhydrazones and hydrazines, to provide a robust set of safety protocols. Researchers, scientists, and drug development professionals should use this guide as a foundational resource to inform their risk assessments and standard operating procedures.

Compound Profile and Inherent Hazards

This compound belongs to the class of N-tosylhydrazones. These compounds are notable for their role as precursors in the in-situ generation of diazo compounds, which are valuable synthetic intermediates.[1] However, this utility also presents significant potential hazards, as diazo compounds are known for their toxicity and potential explosivity.[1][2]

1.1. Structural Analogs and Associated Risks:

-

4-Methylbenzenesulfonhydrazide (Tosylhydrazide): This parent compound is classified as toxic if swallowed and can cause serious eye irritation.[3] It also carries the risk of fire if heated and explosion if heated under confinement.[3]

-

Benzaldehyde Tosylhydrazone: This related tosylhydrazone is known to cause skin and eye irritation.[4]

-

Hydrazine and its Derivatives: The hydrazone moiety is a derivative of hydrazine, a substance with known toxicological effects on multiple organ systems, including neurological, hematological, and hepatic systems.[5] Hydrazine is also a suspected human carcinogen.[6]

Based on these analogs, it is prudent to handle this compound with a high degree of caution, assuming it may possess similar toxic, irritant, and potentially explosive properties.

1.2. Primary Hazard Overview:

| Hazard Class | Potential Effects | GHS Pictograms (Anticipated) |

| Acute Toxicity (Oral) | Harmful or toxic if swallowed.[3][7][8][9] | 위험 |

| Skin Corrosion/Irritation | May cause skin irritation.[4][10] | 경고 |

| Serious Eye Damage/Irritation | May cause serious eye irritation.[3][4][10] | 경고 |

| Respiratory/Skin Sensitization | May cause an allergic skin reaction.[8][9] | 경고 |

| Carcinogenicity/Mutagenicity | Suspected of causing cancer or genetic defects.[7][9] | 건강 위험 |

| Explosive Properties | Risk of explosion if heated under confinement.[3] | 폭발하는 폭탄 |

Comprehensive Risk Mitigation Framework

A multi-layered approach to risk mitigation is essential, incorporating engineering controls, administrative procedures, and appropriate personal protective equipment (PPE).

2.1. Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reaction setup, must be conducted in a certified chemical fume hood to prevent inhalation of dusts or vapors.[4][11]

-

Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.

-

Safety Shielding: When performing reactions that involve heating or the potential for rapid gas evolution (e.g., decomposition to a diazo compound), the use of a blast shield is mandatory.[2][12]

2.2. Administrative Controls: Standard Operating Procedures

-

Restricted Access: Designate specific areas for the handling and storage of this compound. Access should be limited to trained and authorized personnel.

-

Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[4][11]

-

Prohibition of Ignition Sources: Keep the compound away from heat, sparks, open flames, and other potential ignition sources.[3][11]

-

Incompatible Materials: Store separately from strong oxidizing agents, acids, bases, and finely powdered metals.[11]

2.3. Personal Protective Equipment (PPE): The Final Barrier

-

Eye and Face Protection: Wear tightly fitting safety goggles and a face shield.[4]

-

Hand Protection: Use chemical-resistant gloves (e.g., nitrile) that are regularly inspected for integrity before use.[4][7][13] Proper glove removal technique is crucial to avoid skin contact.[7][13]

-

Protective Clothing: A flame-resistant lab coat and closed-toe shoes are mandatory.[4] For larger quantities or in situations with a higher risk of splashing, consider additional protective clothing.

-

Respiratory Protection: If there is a risk of exceeding exposure limits or if engineering controls are not sufficient, a NIOSH-approved respirator appropriate for organic dusts and vapors should be used.

Experimental Protocols: A Step-by-Step Approach to Safety

3.1. Safe Handling and Weighing Protocol:

-

Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly.

-

Containment: Place a weighing paper or container on a balance inside the fume hood.

-

Transfer: Carefully transfer the required amount of this compound from the stock container to the weighing vessel using a spatula. Avoid creating dust clouds.

-

Cleaning: Clean any minor spills on the balance or surrounding area immediately with a damp cloth, ensuring the cleaning materials are disposed of as hazardous waste.

-

Securing: Tightly close the stock container and return it to its designated storage location.

3.2. Reaction Setup and Execution:

-

Inert Atmosphere: For reactions involving the generation of diazo compounds, an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent unwanted side reactions and potential hazards.[14]

-

Temperature Control: Use a well-controlled heating system (e.g., an oil bath with a temperature controller) and monitor the reaction temperature closely. Avoid localized overheating.

-

Controlled Addition: When adding reagents, do so slowly and in a controlled manner to manage any exothermic reactions.

-

Quenching: After the reaction is complete, carefully quench the reaction mixture according to established and validated procedures. Be aware that unreacted starting material or intermediates may still be present.

Emergency Procedures: Preparedness and Response

4.1. Spill Management Workflow:

Caption: Decision workflow for managing a spill of this compound.

4.2. First Aid Measures:

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4][11] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[4][11] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]

Storage and Disposal

5.1. Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

-

Keep away from incompatible materials such as acids, bases, and strong oxidizing agents.[4][11]

-

The storage area should be clearly labeled, and access restricted.

5.2. Disposal:

-

Dispose of waste material in accordance with all applicable federal, state, and local regulations.

-

Do not dispose of down the drain or in general waste.

-

Consult with your institution's environmental health and safety department for specific disposal guidelines.

Conclusion

While this compound is a valuable reagent in organic synthesis, its handling requires a thorough understanding of its potential hazards, which are inferred from structurally similar compounds. By implementing a robust safety framework that includes engineering and administrative controls, appropriate personal protective equipment, and well-defined emergency procedures, researchers can minimize the risks associated with its use. A culture of safety and preparedness is paramount when working with this and other potentially hazardous chemicals.

References

- ResearchGate. (2025, October 2). N'-(3,4-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide derivatives: Synthesis, quantum chemical method, in silico ADMET, molecular docking and molecular dynamic simulations | Request PDF.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - BENZALDEHYDE TOSYLHYDRAZONE.

- DTIC. (n.d.). Safety and Handling of Hydrazine.

- New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet.

- PubChem. (n.d.). N-Benzylidene-4-methylbenzensulfonamide.

- Sigma-Aldrich. (2025, July 18). SAFETY DATA SHEET.

- NCBI Bookshelf. (2023, April 23). Hydrazine Toxicology.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

- Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals.

- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.

- Sigma-Aldrich. (2025, May 6). SAFETY DATA SHEET.

- Bio-Rad. (n.d.). 9654 N,N-Dimethyl-1,4-phenylenediamine Sulfate (English) AAA TCI MSDS A2.0 (DEFAULT FORMAT).

- ResearchGate. (n.d.). The Use of Hydrazones for Biomedical Applications.

- ResearchGate. (2025, August 6). The Use of Tosylhydrazone Salts as a Safe Alternative for Handling Diazo Compounds and Their Applications in Organic Synthesis | Request PDF.

- MDPI. (2024, May 22). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics.

- Semantic Scholar. (n.d.). N'-(3,4-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide derivatives: Synthesis, quantum chemical method, in silico ADMET, molecular docking and molecular dynamic simulations.

- LookChem. (n.d.). Benzenesulfonic acid,4-methyl-, 2-(cyclopropylphenylmethylene)hydrazide Safety Data Sheets(SDS).

- PubChem. (n.d.). Diphenylmethylidenehydrazine.

- Sigma-Aldrich. (2024, September 9). SAFETY DATA SHEET.

- Fisher Scientific. (n.d.). 4-Methylbenzenesulfonhydrazide, 97%.

- ChemScene. (n.d.). 14062-05-6 | 4-Methyl-N'-tosylbenzenesulfonohydrazide.

- ChemScene. (n.d.). 4545-20-4 | this compound.

- Sigma-Aldrich. (n.d.). n'-cyclopentylidene-4-methylbenzenesulfonohydrazide.

- ABI Chem. (n.d.). This compound;4545-20-4.

Sources

- 1. researchgate.net [researchgate.net]

- 2. orgsyn.org [orgsyn.org]

- 3. 4-Methylbenzenesulfonhydrazide, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. nj.gov [nj.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Diphenylmethylidenehydrazine | C13H12N2 | CID 79304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. N-Benzylidene-4-methylbenzensulfonamide | C14H13NO2S | CID 2755668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. orgsyn.org [orgsyn.org]

- 13. lookchem.com [lookchem.com]

- 14. apps.dtic.mil [apps.dtic.mil]

A Technical Guide to the Spectral Analysis of N'-(Diphenylmethylene)-4-methylbenzenesulfonohydrazide for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of the spectral characteristics of N'-(Diphenylmethylene)-4-methylbenzenesulfonohydrazide, a compound of interest in contemporary chemical research. By leveraging established spectroscopic principles and data from analogous structures, this document serves as a practical resource for scientists engaged in the synthesis, characterization, and application of this and related molecules.

Introduction

This compound (CAS No. 4545-20-4) belongs to the class of sulfonohydrazides, a group of compounds recognized for their diverse chemical reactivity and potential applications in medicinal chemistry and materials science. Accurate structural elucidation is the cornerstone of any scientific investigation into a novel compound. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose, each providing a unique piece of the structural puzzle. This guide will detail the expected spectral data for this compound and provide the scientific rationale for the interpretation of these spectra.

Molecular Structure and Key Functional Groups

A thorough understanding of the molecule's constituent parts is essential before delving into its spectral analysis.

Caption: Molecular structure of this compound.

The key functional groups that will give rise to characteristic spectral signals are:

-

Sulfonamide group (-SO₂NH-) : This will produce distinct signals in both IR and NMR spectroscopy.

-

Hydrazone linkage (-N-N=C<) : The imine-like double bond and the adjacent nitrogen atoms are key features.

-

Diphenylmethylene group (=C(C₆H₅)₂) : The two phenyl rings will generate characteristic aromatic signals in NMR.

-

4-Methylbenzenesulfonyl (tosyl) group : The tolyl moiety provides additional aromatic and aliphatic proton signals.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

A. Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to show signals corresponding to each chemically distinct proton in the molecule. The following table outlines the predicted chemical shifts (δ) in ppm, multiplicities, and the protons giving rise to these signals. These predictions are based on established chemical shift values and data from analogous compounds.[1][2]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |

| ~10.0 - 11.0 | Singlet | 1H | N-H | The acidic proton of the sulfonohydrazide moiety is expected to be significantly deshielded and appear far downfield. Its exact position can be concentration and solvent dependent. |

| ~7.20 - 7.90 | Multiplet | 14H | Aromatic H | Protons on the two phenyl rings of the diphenylmethylene group and the tolyl group will resonate in the aromatic region. The ortho-protons on the tosyl group adjacent to the SO₂ group are expected to be the most deshielded. |

| ~2.40 | Singlet | 3H | -CH ₃ | The methyl protons of the tolyl group will give a characteristic singlet in the upfield region. |

B. Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~160 - 170 | C =N | The imine carbon of the hydrazone is expected to be significantly downfield. |

| ~125 - 145 | Aromatic C | The various aromatic carbons of the phenyl and tolyl rings will appear in this region. The carbon attached to the sulfur atom will be further downfield. |

| ~21.5 | -C H₃ | The methyl carbon of the tolyl group will resonate at a characteristic upfield position.[3] |

C. Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality NMR spectra of a solid organic compound like this compound.

Caption: A generalized workflow for NMR sample preparation and data acquisition.

Causality in Experimental Choices:

-

Solvent Selection : DMSO-d₆ is often chosen for sulfonamides and hydrazones due to its excellent dissolving power for polar organic molecules and its ability to facilitate the observation of exchangeable protons like N-H.[4]

-

Internal Standard : Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm, providing a reliable reference point.[5]

-

Spectrometer Frequency : A higher field strength (e.g., 400 MHz for ¹H) provides better signal dispersion and resolution, which is crucial for accurately resolving the complex multiplets in the aromatic region.[6]

II. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule.

A. Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its functional groups.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~3200 - 3300 | N-H stretch | Sulfonohydrazide | The N-H stretching vibration is a key indicator of this functional group.[3] |

| ~1600 - 1620 | C=N stretch | Hydrazone | The carbon-nitrogen double bond of the hydrazone will have a characteristic stretching frequency. |

| ~1330 - 1370 | Asymmetric SO₂ stretch | Sulfonamide | The asymmetric stretching of the S=O bonds is a strong and reliable indicator of the sulfonamide group.[7] |

| ~1150 - 1180 | Symmetric SO₂ stretch | Sulfonamide | The symmetric S=O stretch provides a second, equally important, confirmation of the sulfonamide moiety.[3][7] |

| ~3000 - 3100 | Aromatic C-H stretch | Phenyl and Tolyl rings | Stretching vibrations of the C-H bonds on the aromatic rings. |

| ~1450 - 1600 | C=C stretch | Aromatic rings | In-plane skeletal vibrations of the aromatic rings. |

B. Experimental Protocol for FTIR Data Acquisition (ATR Method)

The Attenuated Total Reflectance (ATR) method is a common and convenient technique for analyzing solid samples.[8][9]

-

Instrument Preparation : Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan : Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application : Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply Pressure : Use the pressure arm to ensure good contact between the sample and the crystal surface.

-

Data Collection : Acquire the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Cleaning : After analysis, clean the ATR crystal thoroughly.

Self-Validating System : The protocol's integrity is maintained by running a background scan before each sample analysis to account for any atmospheric or instrumental variations. The cleanliness of the ATR crystal is paramount for preventing cross-contamination.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce structural information.

A. Predicted Mass Spectral Data

For this compound (Molecular Formula: C₂₀H₁₈N₂O₂S), the expected molecular weight is approximately 350.44 g/mol .

| m/z Value | Ion | Rationale |

| ~351.1 | [M+H]⁺ | The protonated molecular ion is expected to be observed, especially with soft ionization techniques like Electrospray Ionization (ESI).[3] |

| ~373.1 | [M+Na]⁺ | The sodium adduct is also commonly observed in ESI-MS.[3] |

| ~195.1 | [C₁₃H₁₁N₂]⁺ | A likely fragment resulting from the cleavage of the S-N bond. |

| ~155.0 | [C₇H₇SO₂]⁺ | The tosyl fragment is a common and stable cation observed in the mass spectra of tosylated compounds. |

| ~91.0 | [C₇H₇]⁺ | The tropylium ion, a rearrangement product of the tolyl group, is a very common and stable fragment in mass spectrometry. |

B. Fragmentation Pathway

The fragmentation of sulfonamides in mass spectrometry can be complex, often involving rearrangements. A common fragmentation pathway involves the cleavage of the sulfur-nitrogen bond.[10][11][12]

Caption: A plausible fragmentation pathway for this compound.

C. Experimental Protocol for Mass Spectrometry Data Acquisition (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique suitable for analyzing polar, medium-sized organic molecules.

-

Sample Preparation : Dissolve a small amount of the sample (e.g., 1 mg) in a suitable solvent (e.g., 1 mL of methanol or acetonitrile). Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL.[13]

-

Instrument Setup : Calibrate the mass spectrometer using a standard calibration solution. Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to optimal values for the analyte.

-

Infusion : Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition : Acquire the mass spectrum in the positive ion mode over an appropriate m/z range (e.g., 50-500).

-

Tandem MS (MS/MS) : To confirm the structure of the parent ion and elucidate fragmentation pathways, perform a product ion scan on the [M+H]⁺ ion.

Expertise in Protocol Design : The choice of a soft ionization technique like ESI is crucial to preserve the molecular ion and observe meaningful fragmentation, as opposed to harsher methods like Electron Impact (EI) which might lead to excessive fragmentation. The use of tandem MS (MS/MS) is a powerful tool for confirming the connectivity of the molecule by isolating a specific ion and inducing its fragmentation.[14]

Conclusion

The comprehensive spectral analysis of this compound, as detailed in this guide, provides a robust framework for its unequivocal identification and characterization. By understanding the interplay between the molecular structure and the resulting NMR, IR, and Mass Spectra, researchers can confidently proceed with their investigations into the chemical and biological properties of this intriguing compound. The provided protocols, grounded in established scientific principles, offer a reliable starting point for obtaining high-quality spectral data.

References

-

Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed.[Link]

-

4.7: NMR Spectroscopy. Chemistry LibreTexts.[Link]

-

Direct synthesis of hydrazones by visible light mediated aerobic oxidative cleavage of C=C bond. RSC Publishing.[Link]

-

Mass Spectrometry. Chemistry LibreTexts.[Link]

-

Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed.[Link]

-

Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. J-Stage.[Link]

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell.[Link]

-

NMR Spectroscopy. MSU chemistry.[Link]

-

Mass fragmentation pattern of N-(4-flourobenzyl)-N-((3,4-methylenedioxybenzyl)-4-methylbenzenesulfonamide (9a). ResearchGate.[Link]

-

FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... ResearchGate.[Link]

-

How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL.[Link]

-

Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF. ResearchGate.[Link]

-

Mass Spectrometry Protocols and Methods. Springer Nature Experiments.[Link]